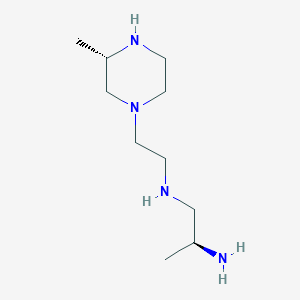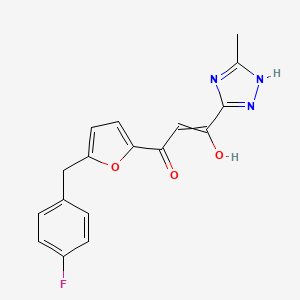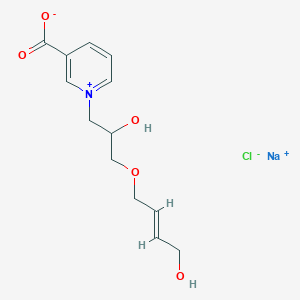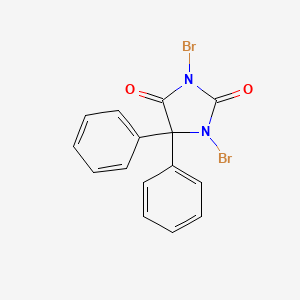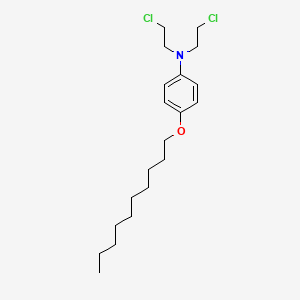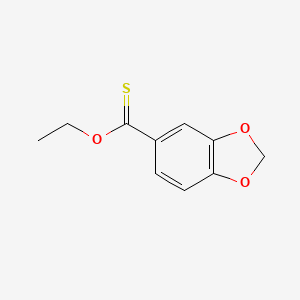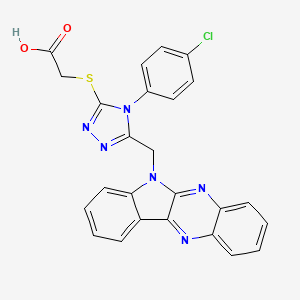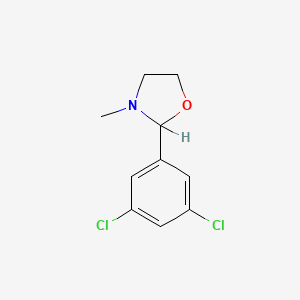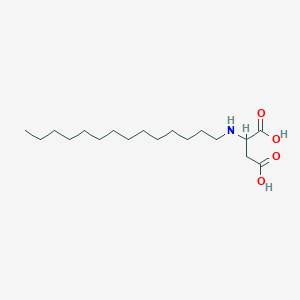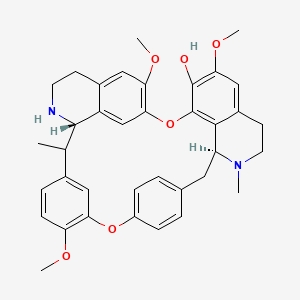
Oxyacanthan-7-ol, 6,6',12'-trimethoxy-2,2'-dimethyl-, (1alpha,1'alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is a complex organic compound with the molecular formula C37H40N2O6. This compound is known for its unique structural features, including multiple methoxy groups and a complex ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include methanol, dimethyl sulfate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-
- 6,6’,7-Trimethoxy-2,2’-dimethyloxyacanthan-12’-ol
- 6,6’,12’-Trimethoxy-2,2’-dimethyloxyacanthan-7-ol
Uniqueness
Oxyacanthan-7-ol, 6,6’,12’-trimethoxy-2,2’-dimethyl-, (1alpha,1’alpha)- is unique due to its specific structural configuration and the presence of multiple methoxy groups. This gives it distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
39027-78-6 |
|---|---|
Molekularformel |
C37H40N2O6 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
(1S,14S)-6,20,25-trimethoxy-2,15-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-21-23-8-11-29(41-3)31(17-23)44-26-9-6-22(7-10-26)16-28-34-25(13-15-39(28)2)19-33(43-5)36(40)37(34)45-32-20-27-24(18-30(32)42-4)12-14-38-35(21)27/h6-11,17-21,28,35,38,40H,12-16H2,1-5H3/t21?,28-,35-/m0/s1 |
InChI-Schlüssel |
YNSGXYHJGNHLOT-BYMCDGRDSA-N |
Isomerische SMILES |
CC1[C@H]2C3=CC(=C(C=C3CCN2)OC)OC4=C5[C@H](CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C |
Kanonische SMILES |
CC1C2C3=CC(=C(C=C3CCN2)OC)OC4=C5C(CC6=CC=C(C=C6)OC7=C(C=CC1=C7)OC)N(CCC5=CC(=C4O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


